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Compound of Interest

Compound Name: 4,5-Difluoro-2-methylindole

Cat. No.: B1316792 Get Quote

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the

structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials.

The strategic introduction of fluorine atoms onto this privileged heterocycle can profoundly alter

its physicochemical and biological properties. Fluorination is known to enhance metabolic

stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane

permeability, and alter electronic properties to enhance binding affinity to biological targets.

4,5-Difluoro-2-methylindole is a specialized building block that offers a unique substitution

pattern for drug discovery and development professionals. The vicinal difluoro substitution on

the benzene ring creates a distinct electronic and steric environment compared to more

common mono-fluorinated or 6,7-difluoro analogs. This guide, intended for researchers,

scientists, and drug development professionals, provides a comprehensive overview of the

core physicochemical properties of 4,5-Difluoro-2-methylindole. It is important to note that

while some properties like melting point are experimentally verified, much of the detailed

spectroscopic and reactivity data for this specific isomer is not widely published. Therefore, this

guide combines established data with expert analysis based on well-understood chemical

principles and data from closely related analogs to provide a robust working profile of the

molecule.

Molecular and Physicochemical Profile
The fundamental properties of a molecule dictate its behavior in both chemical reactions and

biological systems. The introduction of two fluorine atoms onto the indole core significantly
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impacts its molecular weight, polarity, and intermolecular interactions compared to the parent 2-

methylindole.

Core Molecular Identifiers
Property Value Source(s)

CAS Number 85462-60-8 [1]

Molecular Formula C₉H₇F₂N [1]

Molecular Weight 167.16 g/mol [1]

Synonyms

2-Methyl-4,5-difluoroindole,

4,5-Difluoro-2-methyl-1H-

indole

[1]

Key Physicochemical Data
A summary of the key physical and chemical properties is presented below. It is critical to

recognize that several of these values are predicted through computational algorithms due to a

lack of extensive experimental data in peer-reviewed literature. Such predictions are invaluable

for initial experimental design.
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Property
Experimental/Predicted
Value

Technical Commentary &
Implications

Melting Point 82-84 °C

The defined, relatively sharp

melting range suggests a

stable crystalline solid at room

temperature, which is

advantageous for handling,

purification, and storage.

Boiling Point 275.4 °C (at 760 mmHg)

The high boiling point indicates

low volatility and strong

intermolecular forces,

consistent with a polar,

crystalline solid. Purification by

distillation is possible but

would require vacuum

conditions to prevent thermal

decomposition.

Density 1.320 ± 0.06 g/cm³ (Predicted)

The predicted density is higher

than that of water, which is

typical for fluorinated organic

compounds.

pKa 16.13 ± 0.30 (Predicted)

This predicted pKa relates to

the acidity of the N-H proton.

The value is similar to that of

indole itself, suggesting that

the fluorine atoms on the distal

benzene ring have a modest

electronic effect on the pyrrole

nitrogen's acidity. The

compound is not expected to

ionize under typical

physiological pH conditions.

logP (Octanol/Water) ~2.5 - 3.0 (Estimated) An experimental logP is not

available. This estimate is

based on calculated values for
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similar structures like ethyl 4,5-

difluoro-2-methylindole-3-

carboxylate (XlogP = 2.9)[2]

and 6-fluoro-2-methylindole

(XLogP3 = 2.6)[3]. A positive

logP in this range indicates

significant lipophilicity,

suggesting good potential for

crossing lipid cell membranes

but likely poor aqueous

solubility.

Solubility

Insoluble in water; Soluble in

polar organic solvents (e.g.,

DMSO, Methanol, Chloroform).

Based on its lipophilic nature

(estimated logP) and the

properties of the parent 2-

methylindole, the compound is

expected to be poorly soluble

in aqueous media. It should

readily dissolve in common

organic solvents used for

reaction workups and

analytical characterization.

Spectroscopic Profile: An Interpretive Guide
As experimental spectra for 4,5-Difluoro-2-methylindole are not publicly available, this section

provides an expert interpretation of the expected spectroscopic features. This serves as a

predictive guide for researchers to verify the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. The presence of

¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information.

¹H NMR:

N-H Proton: A broad singlet is expected in the region of δ 8.0-8.5 ppm. The chemical shift

can be sensitive to solvent and concentration.
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Aromatic Protons (C6-H, C7-H): Two protons on the benzene ring will appear in the

aromatic region (δ 6.8-7.5 ppm). They will exhibit complex splitting patterns due to both

homo- and heteronuclear coupling (³JHH, ³JHF, and ⁴JHF).

Pyrrole Proton (C3-H): A singlet or narrowly split multiplet is expected around δ 6.2-6.5

ppm.

Methyl Protons (C2-CH₃): A sharp singlet should appear in the upfield region, typically

around δ 2.4-2.5 ppm.

¹⁹F NMR:

Signals: Two distinct signals are expected for the non-equivalent F-4 and F-5 nuclei.

These will likely appear in the typical aromatic C-F region (δ -110 to -150 ppm).

Coupling: The two fluorine atoms will exhibit a significant ³JFF coupling constant.

Furthermore, each fluorine signal will be split by adjacent aromatic protons (³JHF and

⁴JHF), resulting in complex multiplets (e.g., doublet of doublets or more complex patterns).

¹⁹F NMR is particularly diagnostic for confirming the substitution pattern.

¹³C NMR:

Aromatic Carbons: Nine distinct signals are expected. The carbons directly bonded to

fluorine (C-4, C-5) will appear as doublets with large ¹JCF coupling constants (typically

>240 Hz). Other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF).

Indole Carbons: The C-2 carbon bearing the methyl group will be significantly downfield.

Methyl Carbon: The C2-CH₃ carbon will appear as a singlet in the upfield region (δ 12-15

ppm).

Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.

N-H Stretch: A sharp, characteristic peak is expected around 3400-3450 cm⁻¹.

C-H Aromatic Stretch: Signals will appear just above 3000 cm⁻¹.
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C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1250 cm⁻¹

region, which are diagnostic for the presence of the aryl-fluoride bonds.

Mass Spectrometry (MS)
Molecular Ion: Under Electron Ionization (EI), the molecular ion peak [M]⁺• is expected at

m/z = 167.16. The presence of two fluorine atoms and one nitrogen atom will give this peak

a distinct isotopic pattern.

Fragmentation: A prominent fragment would be the loss of a methyl radical ([M-15]⁺) to give

a peak at m/z = 152. Further fragmentation of the indole ring structure is also expected.

Synthesis and Purification Workflow
The most direct and widely used method for constructing the indole scaffold is the Fischer

indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone,

which is formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.

Logical Framework of the Fischer Indole Synthesis
The diagram below outlines the mechanistic flow for the synthesis of 4,5-Difluoro-2-
methylindole. The key steps involve the formation of the hydrazone, a critical[2][2]-sigmatropic

rearrangement, and subsequent cyclization with the elimination of ammonia.

Starting Materials

Reaction Sequence Products & Purification2,3-Difluorophenylhydrazine

Step 1: Hydrazone Formation
(Condensation)

Reacts with

Acetone

Step 2: [3,3]-Sigmatropic
Rearrangement (Key Step)

Acid Catalyst
(e.g., H₂SO₄, PPA) Step 3: Cyclization & 

Ammonia Elimination
Intermediate Formation Crude 4,5-Difluoro-2-methylindoleAromatization Purification

(Recrystallization or Chromatography) Pure Product

Click to download full resolution via product page
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Caption: Workflow for the Fischer Indole Synthesis of 4,5-Difluoro-2-methylindole.

Representative Experimental Protocol
This protocol is a generalized procedure and serves as a starting point. As a self-validating

system, in-process checks (e.g., TLC) are crucial to monitor reaction completion before

proceeding to workup and purification.

Reaction Setup:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2,3-

difluorophenyl)hydrazine (1.0 eq).

Add a suitable solvent. Ethanol or acetic acid are common choices.

Add acetone (1.1 eq) to the mixture.

Hydrazone Formation:

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the

corresponding hydrazone. Monitor by TLC to confirm the consumption of the starting

hydrazine.

Cyclization:

Slowly add the acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in

ethanol are effective catalysts for this transformation[4][5]. The reaction is often

exothermic.

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and

catalyst) for 2-6 hours.

Causality: The acid protonates the hydrazone, facilitating tautomerization to the reactive

ene-hydrazine intermediate, which is necessary for the subsequent[2][2]-sigmatropic

rearrangement—the core bond-forming step of the synthesis[6]. Heating provides the

activation energy for this rearrangement and the final cyclization/aromatization steps.

Workup:
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After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice

water. This will precipitate the crude product and neutralize the bulk of the acid.

Basify the aqueous mixture with a suitable base (e.g., NaOH solution) to pH 8-9 to ensure

the indole is in its neutral form.

Extract the product into an organic solvent such as ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

filter.

Purification:

Concentrate the organic extract under reduced pressure to yield the crude solid.

Recrystallization: Given the compound is a solid with a defined melting point,

recrystallization is the preferred method for purification. A solvent system like

ethanol/water or hexane/ethyl acetate should be effective.

Silica Gel Chromatography: If recrystallization is insufficient, column chromatography can

be employed using a hexane/ethyl acetate gradient.

Chemical Stability, Storage, and Handling
Stability Profile

General Stability: Indoles are generally stable compounds, but can be susceptible to

oxidation and polymerization, especially under acidic conditions or upon prolonged exposure

to light and air. The electron-withdrawing nature of the two fluorine atoms may slightly

increase the stability of the aromatic ring towards oxidation compared to electron-rich

indoles.

Potential for Defluorination: While aryl-fluorine bonds are typically very strong, certain

substitution patterns on heterocyclic rings can render them susceptible to nucleophilic

substitution or elimination. Researchers should be aware that some fluorinated indoles have

shown instability in aqueous buffers, leading to defluorination. It is recommended to assess

the stability of 4,5-Difluoro-2-methylindole in the intended experimental media, particularly

in aqueous solutions at physiological pH.
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Storage: For long-term storage, the compound should be kept in a tightly sealed container,

protected from light, and stored in a cool, dry place, preferably under an inert atmosphere

(e.g., argon or nitrogen) to minimize oxidative degradation.

Safety and Handling
Hazard Identification: Commercial suppliers classify 4,5-Difluoro-2-methylindole with the

GHS07 pictogram (Warning).

Hazard Statements:

H302: Harmful if swallowed.

H317: May cause an allergic skin reaction.

Additional predicted hazards include irritation to the eyes, skin, and respiratory system.

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves (e.g., nitrile).

Avoid inhalation of dust and direct contact with skin and eyes.

In case of contact, wash the affected area thoroughly with soap and water.

Conclusion and Future Outlook
4,5-Difluoro-2-methylindole is a valuable, albeit under-characterized, chemical building block.

Its key physicochemical properties—a stable crystalline nature, significant lipophilicity, and a

difluoro substitution pattern that offers unique electronic properties—make it an attractive

scaffold for constructing novel bioactive molecules. This guide provides a foundational

understanding of its properties, drawing from established data and predictive science. The

provided interpretive spectroscopic data and the generalized synthesis protocol offer a practical

framework for researchers to confidently synthesize, purify, and characterize this compound. As

the demand for novel fluorinated heterocycles grows, a more thorough experimental
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investigation into the solubility, stability, and reactivity of 4,5-Difluoro-2-methylindole will be

essential to fully unlock its potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CAS 85462-60-8 | 4,5-Difluoro-2-methylindole - Synblock [synblock.com]

2. PubChemLite - 4,5-difluoro-2-methylindole-3-carboxylic acid ethyl ester (C12H11F2NO2)
[pubchemlite.lcsb.uni.lu]

3. echemi.com [echemi.com]

4. jk-sci.com [jk-sci.com]

5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

To cite this document: BenchChem. [Introduction: The Significance of Fluorinated Indoles in
Modern Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316792#physicochemical-properties-of-4-5-difluoro-
2-methylindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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